

## Ertapenem's efficacy compared to piperacillintazobactam in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Ertapenem vs. Piperacillin-Tazobactam: A Comparative Efficacy Guide

This guide provides a detailed comparison of the clinical efficacy of ertapenem and piperacillintazobactam, two broad-spectrum antibacterial agents, based on data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antimicrobial therapies.

## **Efficacy Data Summary**

The following tables summarize the quantitative efficacy data from comparative clinical trials of ertapenem and piperacillin-tazobactam across various infectious disease indications.

## **Complicated Intra-Abdominal Infections (cIAI)**



| Clinical Trial <i>l</i><br>Meta-analysis | Patient<br>Population                          | Ertapenem<br>Clinical Cure<br>Rate | Piperacillin-<br>Tazobactam<br>Clinical Cure<br>Rate | Key Findings                                                                                        |
|------------------------------------------|------------------------------------------------|------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Solomkin et al.<br>(Phase III)[1][2]     | Modified Intent-<br>to-Treat                   | 79.3% (245/311)                    | 76.2% (232/304)                                      | Ertapenem was equivalent to piperacillintazobactam.                                                 |
| Solomkin et al.<br>(Phase III)[2]        | Microbiologically<br>Evaluable                 | 86.7% (176/203)                    | 81.2% (157/193)                                      | Ertapenem demonstrated consistently higher response rates in more difficult-to-treat infections.[1] |
| OASIS Study[3]<br>[4]                    | Clinically &<br>Microbiologically<br>Evaluable | 90% (107/119)                      | 94% (107/114)                                        | Both drugs were found to be comparably safe and effective.                                          |
| Meta-analysis (4<br>studies)[5]          | Mild to Moderate<br>cIAI                       | 89.6% (in one<br>cited study)      | 86.2% (in one<br>cited study)                        | No significant difference in clinical effectiveness was observed between the two drugs.[5][6]       |

# **Diabetic Foot Infections (DFI)**



| Clinical Trial                  | Patient<br>Population   | Ertapenem<br>Clinical Cure<br>Rate | Piperacillin-<br>Tazobactam<br>Clinical Cure<br>Rate | Key Findings                                                                                                               |
|---------------------------------|-------------------------|------------------------------------|------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| SIDESTEP<br>Trial[7][8]         | Evaluable<br>Patients   | 94% (212/226)                      | 92% (201/219)                                        | Clinical and microbiological outcomes for ertapenem were equivalent to those for piperacillintazobactam.[7]                |
| Phase 3 Trial<br>(China)[9][10] | Clinically<br>Evaluable | 93.6% (205/219)                    | 97.3% (218/224)                                      | Ertapenem was non-inferior to piperacillin- tazobactam, but showed a lower clinical resolution rate in severe DFIs.[9][10] |

# **Complicated Urinary Tract Infections (cUTI)**



| Clinical Trial                        | Patient<br>Population                                        | Ertapenem<br>Outcome                                                  | Piperacillin-<br>Tazobactam<br>Outcome                                | Key Findings                                                                                                    |
|---------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Retrospective<br>Study[11]            | cUTIs caused by<br>ESBL-producing<br>organisms               | Urine cultures<br>negative for<br>initial<br>uropathogen<br>after 48h | Urine cultures<br>negative for<br>initial<br>uropathogen<br>after 48h | Both antibiotics were effective, but a higher frequency of superinfection was noted in the ertapenem group.[11] |
| Randomized<br>Controlled<br>Trial[12] | Pyelonephritis or<br>cUTIs with<br>ESBL-producing<br>E. coli | 97% clinical<br>success                                               | 94% clinical<br>success                                               | Suggests non-<br>inferiority<br>between the two<br>treatments for<br>these specific<br>infections.[12]          |

## **Experimental Protocols**

Below are the methodologies for some of the key clinical trials cited in this guide.

## Solomkin et al. - Complicated Intra-Abdominal Infections

- Study Design: A prospective, randomized, double-blind, comparative Phase III trial.[2]
- Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.[2][3] The most common diagnosis was perforated or abscessed appendicitis.[2]
- Dosing Regimen:
  - Ertapenem: 1 g once daily, intravenously.[2]
  - Piperacillin-Tazobactam: 3.375 g every 6 hours, intravenously.[2]



Primary Efficacy Endpoint: The clinical response at the test-of-cure assessment, which
occurred 2 weeks after the completion of therapy.[3] Cure was defined as the resolution of
signs and symptoms of infection.

#### **SIDESTEP Trial - Diabetic Foot Infections**

- Study Design: A randomized, double-blind, multicenter trial.[7]
- Patient Population: Adults with diabetes and a moderate-to-severe foot infection requiring intravenous antibiotics.
- Dosing Regimen:
  - Ertapenem: 1 g once daily, intravenously.[7]
  - Piperacillin-Tazobactam: 3.375 g every 6 hours, intravenously.[7]
  - Both were administered for a minimum of 5 days, with a possible switch to oral amoxicillin/clavulanic acid for up to 23 days.[7]
- Primary Outcome: The proportion of patients with a favorable clinical response (cure or improvement) on the day that intravenous antibiotic therapy was discontinued.[7]

#### **Visualizations**

## **Experimental Workflow of a Comparative Clinical Trial**





Click to download full resolution via product page



Caption: Workflow of a randomized controlled trial comparing Ertapenem and Piperacillin-Tazobactam.

## **Mechanism of Action of Beta-Lactam Antibiotics**



Click to download full resolution via product page

Caption: Simplified mechanism of action for beta-lactam antibiotics like Ertapenem and Piperacillin-Tazobactam.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ertapenem versus piperacillin/tazobactam in the treatment of complicated intraabdominal infections: results of a double-blind, randomized comparative phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of ertapenem versus piperacillin-tazobactam for the treatment of intraabdominal infections requiring surgical intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Effectiveness of Ertapenem Versus Piperacillin/Tazobactam in Patients With Mild to Moderate Intraabdominal Infections: A Systematic Review and Metaanalysis of Randomized Controlled Trials [ajcmi.umsha.ac.ir]
- 6. Clinical Effectiveness of Ertapenem Versus Piperacillin/Tazobactam in Patients With Mild to Moderate Intraabdominal Infections: A Systematic Review and Metaanalysis of Randomized Controlled Trials [ajcmi.umsha.ac.ir]
- 7. Ertapenem versus piperacillin/tazobactam for diabetic foot infections (SIDESTEP): prospective, randomised, controlled, double-blinded, multicentre trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Ertapenem versus piperacillin/tazobactam for diabetic foot infections in China: a Phase 3, multicentre, randomized, double-blind, active-controlled, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- To cite this document: BenchChem. [Ertapenem's efficacy compared to piperacillintazobactam in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138158#ertapenem-s-efficacy-compared-topiperacillin-tazobactam-in-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com